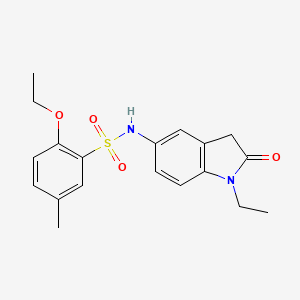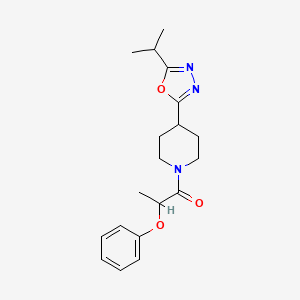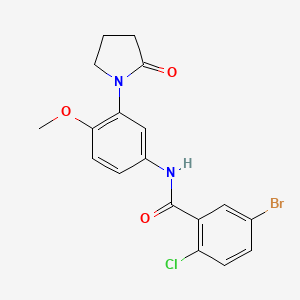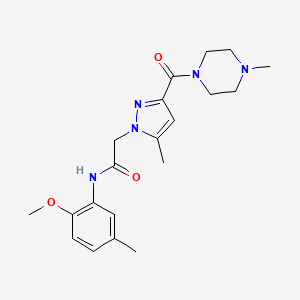![molecular formula C10H16O2 B2570252 (2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid CAS No. 2248220-89-3](/img/structure/B2570252.png)
(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid, also known as BCH, is a bicyclic compound that belongs to the class of non-proteinogenic amino acids. It is a chiral molecule with two enantiomers, (2R)-BCH and (2S)-BCH.
Mecanismo De Acción
The exact mechanism of action of (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid is not fully understood. However, it is believed to act as an agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This results in an increase in the activity of the receptor, which has been linked to the neuroprotective effects of (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid.
Biochemical and physiological effects:
(2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid in lab experiments is its high enantiomeric purity, which allows for more accurate and reproducible results. However, (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid can be difficult and expensive to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research for (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid. One area of interest is the potential use of (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid and to determine its efficacy in animal models and human clinical trials. In addition, (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid may have potential as a treatment for drug addiction and depression, and further studies are needed to explore these potential applications.
Métodos De Síntesis
(2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid can be synthesized via a multi-step process starting from commercially available starting materials. The first step involves the synthesis of a bicyclic ketone, followed by a reduction reaction to form a bicyclic alcohol. The final step involves the conversion of the alcohol to the desired (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid isomer via a chiral resolution process. The synthesis method has been optimized to produce high yields and enantiomeric purity of the (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid isomer.
Aplicaciones Científicas De Investigación
(2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid has been studied for its potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
(2R)-2-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(10(11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H,11,12)/t6-,7?,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUAQSSTNVKJZ-LJSVPSOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC2CCC1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[4-(2-Hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2570177.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)

![2-[(Oxan-4-yl)amino]acetamide hydrochloride](/img/structure/B2570180.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2570184.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2570186.png)
![ethyl 5-amino-1-(5-{[(4-ethoxyphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2570188.png)

